PERK Kinase Inhibition Potency: Target Engagement Below 15 nM for the Isobutyl-Benzimidazole Scaffold
A benzimidazole-pyrrolidinone compound bearing the 1-isobutyl-1H-benzimidazole substructure (registered as CHEMBL2171131 / BDBM50396550) demonstrates PERK inhibition with IC50 <15 nM in biochemical assays [1]. This value places the scaffold among the nanomolar-potency PERK inhibitor class defined in the associated patent [2]. The 3-methoxyphenyl-substituted target compound (CAS 579439-60-4) is encompassed within the generic Formula I of the PERK inhibitor patent [2]. No direct head-to-head PERK data are publicly available comparing the 3-methoxyphenyl vs. 4-methoxyphenyl or other N1-aryl analogs; however, BindingDB confirms that the isobutyl-benzimidazole fragment is the minimal pharmacophore associated with sub-15 nM PERK engagement [1].
| Evidence Dimension | PERK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold-level data: IC50 <15 nM for closely related isobutyl-benzimidazole-pyrrolidinone analog (CHEMBL2171131) [1] |
| Comparator Or Baseline | Broad class: PERK inhibitors in same patent family with disclosed nanomolar IC50 values [2] |
| Quantified Difference | Not quantifiable as direct comparator; scaffold potency confirmed in the sub-15 nM range |
| Conditions | Biochemical PERK inhibition assay; BindingDB entry BDBM50396550 (exact assay conditions not fully specified) [1] |
Why This Matters
Sub-15 nM PERK inhibitory activity anchored in a patented pharmaceutical composition positions this compound as a credible tool for UPR-pathway target validation studies, distinguishing it from benzimidazole-pyrrolidinones without confirmed PERK engagement.
- [1] BindingDB. BDBM50396550 (CHEMBL2171131). IC50 <15 nM for PERK inhibition. https://w.bindingdb.org View Source
- [2] US Patent 2018/0237441 A1. Chemical Compounds. Substituted pyrrolidinone and imidazolidinone derivatives as PERK inhibitors. Published 2018-08-23. View Source
